molecular formula C8H5BrF2N2 B598770 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine CAS No. 1202179-45-0

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B598770
CAS No.: 1202179-45-0
M. Wt: 247.04 g/mol
InChI Key: KYRZGXNOIWYETP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates . Several representatives are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, the 3-substituted antiosteoporosis drug minodronic acid, the 2,3-disubstituted derivatives with sedative and anxiolytic properties, alpidem, saripidem, and necopidem, and the agent for the treatment of insomnia and brain disorders, zolpidem .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are fused nitrogen-bridged heterocyclic compounds .


Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The most efficient and widely applied modern methods are organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products instead of the catalytic systems applied .

Future Directions

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine involves the reaction of 2-cyanopyridine with bromine and difluoromethylamine, followed by cyclization to form the imidazo[1,2-a]pyridine ring system.", "Starting Materials": [ "2-cyanopyridine", "bromine", "difluoromethylamine" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to form 7-bromo-2-cyanopyridine.", "Step 2: Difluoromethylamine is added to the reaction mixture and the resulting mixture is heated to promote the formation of 7-bromo-2-(difluoromethyl)pyridine.", "Step 3: Cyclization of 7-bromo-2-(difluoromethyl)pyridine is achieved by heating the compound in the presence of a base such as potassium carbonate or sodium hydroxide to form 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine." ] }

CAS No.

1202179-45-0

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H5BrF2N2/c9-5-1-2-13-4-6(8(10)11)12-7(13)3-5/h1-4,8H

InChI Key

KYRZGXNOIWYETP-UHFFFAOYSA-N

SMILES

C1=CN2C=C(N=C2C=C1Br)C(F)F

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)C(F)F

Synonyms

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine

Origin of Product

United States

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